REACTION_CXSMILES
|
CO[C:3]1([CH3:13])[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[O:4]1.CC1C=C2C(=CC=1)OC(OC)(C)CC2>>[CH:13]1[C:3](=[O:4])[CH2:12][CH2:11][CH:10]2[C:5]=1[CH:6]=[CH:7][CH2:8][CH2:9]2
|
Name
|
2-methoxy-2-methylchroman
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1(OC2=CC=CC=C2CC1)C
|
Name
|
6-methyl-2-methoxy-2-methylchroman
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C2CCC(OC2=CC1)(C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This material is prepared
|
Name
|
|
Type
|
|
Smiles
|
C=1C(CCC2CCC=CC12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |